4,4',4''-(Ethane-1,1,1-triyl)tris[2,6-bis(ethoxymethyl)phenol]
Description
4,4',4''-(Ethane-1,1,1-triyl)tris[2,6-bis(ethoxymethyl)phenol] (CAS 1092372-02-5), also designated as AGS-499, is a triarylethane derivative with a central ethane-1,1,1-triyl core connected to three phenolic rings. Each phenolic ring is substituted at the 2- and 6-positions with ethoxymethyl (-CH2OCH2CH3) groups. Its molecular formula is C32H42O9, and it exhibits a molecular weight of 594.68 g/mol .
Properties
CAS No. |
921201-70-9 |
|---|---|
Molecular Formula |
C38H54O9 |
Molecular Weight |
654.8 g/mol |
IUPAC Name |
4-[1,1-bis[3,5-bis(ethoxymethyl)-4-hydroxyphenyl]ethyl]-2,6-bis(ethoxymethyl)phenol |
InChI |
InChI=1S/C38H54O9/c1-8-42-20-26-14-32(15-27(35(26)39)21-43-9-2)38(7,33-16-28(22-44-10-3)36(40)29(17-33)23-45-11-4)34-18-30(24-46-12-5)37(41)31(19-34)25-47-13-6/h14-19,39-41H,8-13,20-25H2,1-7H3 |
InChI Key |
FMDWWBYZCPQRAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC(=CC(=C1O)COCC)C(C)(C2=CC(=C(C(=C2)COCC)O)COCC)C3=CC(=C(C(=C3)COCC)O)COCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-(ETHANE-1,1,1-TRIYL)TRIS(2,6-BIS(ETHOXYMETHYL)PHENOL) typically involves the reaction of 2,6-bis(ethoxymethyl)phenol with a suitable ethane-1,1,1-triyl precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a catalyst to facilitate the formation of the triyl linkage. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the synthesis. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are optimized to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
4,4,4-(ETHANE-1,1,1-TRIYL)TRIS(2,6-BIS(ETHOXYMETHYL)PHENOL) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to form quinones under the influence of strong oxidizing agents.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The ethoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related reduced compounds.
Substitution: Various substituted phenolic derivatives depending on the nucleophile used.
Scientific Research Applications
4,4,4-(ETHANE-1,1,1-TRIYL)TRIS(2,6-BIS(ETHOXYMETHYL)PHENOL) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antioxidant due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials such as resins and coatings.
Mechanism of Action
The mechanism of action of 4,4,4-(ETHANE-1,1,1-TRIYL)TRIS(2,6-BIS(ETHOXYMETHYL)PHENOL) involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting their catalytic activity.
Signal Transduction: It may modulate signal transduction pathways by interacting with specific receptors or proteins involved in cellular signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares AGS-499 with key analogs:
Key Observations:
Substituent Effects: AGS-499’s ethoxymethyl groups reduce hydrogen-bonding capacity compared to hydroxylated analogs like 4,4',4''-(Ethan-1,1,1-triyl)triphenol, likely lowering aqueous toxicity and enhancing lipid solubility . The tert-butyl groups in 4,4′-Ethylenebis(2,6-di-tert-butylphenol) provide superior steric hindrance, making it a more effective antioxidant in high-temperature applications . Unsubstituted phenolic -OH groups (e.g., in 1,1,1-Tris(4-hydroxyphenyl)ethane) facilitate hydrogen bonding, enabling use in metal-organic frameworks (MOFs) and inclusion compounds .
AGS-499’s ethoxymethyl groups may reduce bioavailability and acute toxicity, as seen in silico models comparing BPA alternatives .
Thermal and Chemical Stability
- AGS-499: Ethoxymethyl groups likely improve thermal stability over hydroxylated analogs, as ether linkages are less prone to oxidation. However, it may be less stable than tert-butyl-substituted compounds like 4,4′-Ethylenebis(2,6-di-tert-butylphenol), which resist degradation up to 300°C .
- 1,1,1-Tris(4-hydroxyphenyl)ethane: Demonstrates moderate stability in MOFs but requires protective handling due to phenolic -OH reactivity .
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